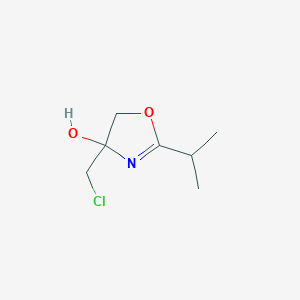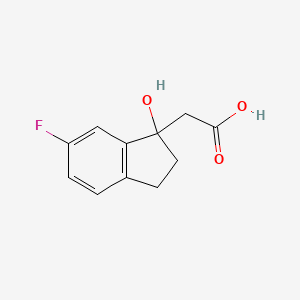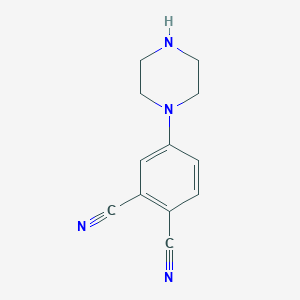
4-(1-Piperazinyl)-1,2-benzenedicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Piperazinyl)-1,2-benzenedicarbonitrile is an organic compound with the molecular formula C12H10N4 It is a derivative of 1,2-benzenedicarbonitrile, where a piperazine group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzenedicarbonitrile, 4-(1-piperazinyl)- typically involves the reaction of 1,2-benzenedicarbonitrile with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2-benzenedicarbonitrile, 4-(1-piperazinyl)- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can produce the compound in large quantities. The use of automated systems and advanced monitoring techniques ensures consistent quality and high efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Piperazinyl)-1,2-benzenedicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The piperazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4-(1-Piperazinyl)-1,2-benzenedicarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-benzenedicarbonitrile, 4-(1-piperazinyl)- involves its interaction with specific molecular targets. The piperazine group can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzenedicarbonitrile: The parent compound without the piperazine group.
1,2-Benzenedicarbonitrile, 4-(1-methylpiperazinyl)-: A derivative with a methyl group attached to the piperazine ring.
1,2-Benzenedicarbonitrile, 4-(1-ethylpiperazinyl)-: A derivative with an ethyl group attached to the piperazine ring.
Uniqueness
4-(1-Piperazinyl)-1,2-benzenedicarbonitrile is unique due to the presence of the piperazine group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H12N4 |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
4-piperazin-1-ylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N4/c13-8-10-1-2-12(7-11(10)9-14)16-5-3-15-4-6-16/h1-2,7,15H,3-6H2 |
Clé InChI |
YVSNLNDCUDHVRS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC(=C(C=C2)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B8531588.png)

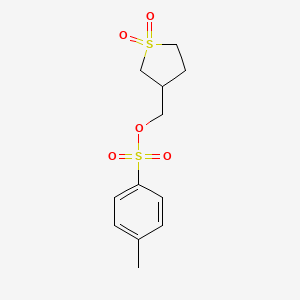
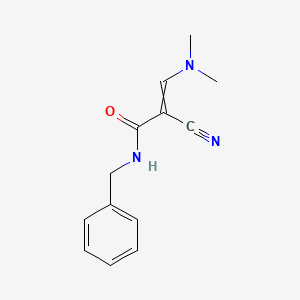
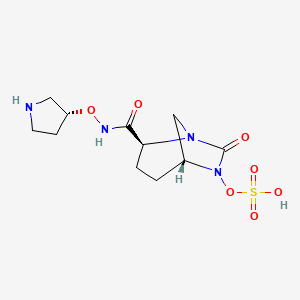
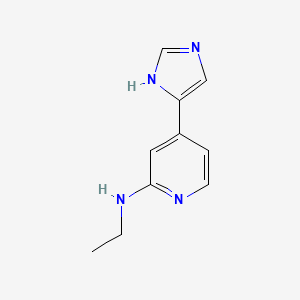
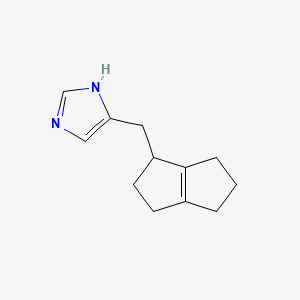
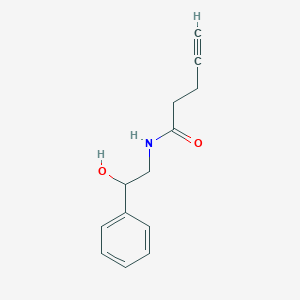
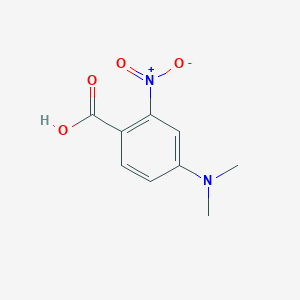

![4,5-Dichloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8531665.png)
